molecular formula C7H14ClN B6607290 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride CAS No. 2839139-04-5

4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride

Cat. No.: B6607290
CAS No.: 2839139-04-5
M. Wt: 147.64 g/mol
InChI Key: BUSLSFVVILSZHU-UHFFFAOYSA-N
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Description

4-methyl-2-azabicyclo[221]heptanehydrochloride is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

The synthesis of 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride can be achieved through several methods. One common approach involves the use of a stereoselective SmI2-mediated cascade reaction. This method advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then converted to the desired product . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .

Chemical Reactions Analysis

4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Swern oxidation reagents, amine condensation agents, and acid-mediated cycloaddition reagents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesFor example, compounds with similar structures have shown cytotoxicity against cancer cell lines, antioxidant properties, and inhibition of platelet aggregation .

Mechanism of Action

The mechanism of action of 4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-methyl-2-azabicyclo[2.2.1]heptanehydrochloride can be compared with other similar compounds such as 7-azabicyclo[2.2.1]heptane and methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties The uniqueness of 4-methyl-2-azabicyclo[22

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-3-2-6(4-7)8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSLSFVVILSZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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